molecular formula C9H8N2O2 B1396537 7-Methoxy-1H-1,6-naphthyridin-4-one CAS No. 952138-18-0

7-Methoxy-1H-1,6-naphthyridin-4-one

Cat. No.: B1396537
CAS No.: 952138-18-0
M. Wt: 176.17 g/mol
InChI Key: PADPYHKTKLDHPP-UHFFFAOYSA-N
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Description

7-Methoxy-1H-1,6-naphthyridin-4-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 g/mol . This compound belongs to the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-1,6-naphthyridin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions. Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Cellular Effects

The effects of this compound on cells are multifaceted. It can induce apoptosis, a programmed cell death process, in cancer cells, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, this compound can intercalate into DNA, causing structural changes that affect replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound needs to be carefully determined to maximize its efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of this compound with metabolic enzymes can affect its bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA . It may also be found in the cytoplasm, where it can modulate the activity of various enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, affecting its overall function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the use of specific reagents and catalysts to achieve the desired methoxy substitution at the 7-position . For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of naphthyridines in water under an air atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the replacement of the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

7-Methoxy-1H-1,6-naphthyridin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1H-1,6-naphthyridin-4-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-methoxy-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADPYHKTKLDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=O)C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705263
Record name 7-Methoxy-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-18-0
Record name 7-Methoxy-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Bromo-7-methoxy-1H-[1,6]naphthyridin-4-one (12 g, 33.5 mmol) was dissolved in anhydrous methanol (240 mL) and 10% Dry Pd/C (2.4 g) was added carefully in portions. This was followed by portionwise addition of ammonium formate (24 g) which caused an exotherm. The reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to room temperature, filtered through Celite, and washed with hot methanol. The filtrate was concentrated and the residue purified by column chromatography on silica gel (230-400 mesh) eluting with ethyl acetate-methanol.
Quantity
12 g
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240 mL
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24 g
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2.4 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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